molecular formula C7H16Br2N2 B2443214 (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 1788036-26-9

(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No.: B2443214
CAS No.: 1788036-26-9
M. Wt: 288.027
InChI Key: YCJIQGKHRWTERD-GPJOBVNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R)-2-Ethyl-2,5-diazabicyclo[221]heptane dihydrobromide is a bicyclic compound featuring a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of the epimerization-lactamization cascade reaction can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the target product.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique structural and functional properties.

Scientific Research Applications

(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

    Biological Studies: Its derivatives are studied for their potential biological activities and interactions with various biological targets.

Mechanism of Action

The mechanism of action of (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and interactions with biological targets. This structural modification can enhance its utility in specific applications, such as asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJIQGKHRWTERD-GPJOBVNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@H]2C[C@@H]1CN2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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